molecular formula C19H19F3N2O2 B7536983 1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea

1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea

Cat. No. B7536983
M. Wt: 364.4 g/mol
InChI Key: OUAPSZWPEDNQBR-UHFFFAOYSA-N
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Description

1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea, commonly known as PCP-OH, is a synthetic compound that belongs to the class of arylcyclohexylamines. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

PCP-OH acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor, leading to a decrease in the influx of calcium ions into the neuron. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
PCP-OH has been shown to have a variety of biochemical and physiological effects on the brain. This compound has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. PCP-OH has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of PCP-OH is its high affinity for the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of PCP-OH is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method of PCP-OH can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of PCP-OH. One potential area of research is the development of new compounds that have similar or improved properties compared to PCP-OH. Another area of research is the investigation of the potential therapeutic uses of PCP-OH in various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PCP-OH on the brain.

Synthesis Methods

The synthesis of PCP-OH involves the reaction of 1-phenylcyclopropylamine with 2-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with urea to yield PCP-OH. The synthesis of PCP-OH is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

PCP-OH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a major excitatory receptor in the brain. PCP-OH has been used to study the role of the NMDA receptor in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

1-[(1-phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)26-16-9-5-4-6-14(16)12-23-17(25)24-13-18(10-11-18)15-7-2-1-3-8-15/h1-9H,10-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPSZWPEDNQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea

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